BenchChemオンラインストアへようこそ!

2-Propylthiazolo[4,5-c]quinoline

TLR8 agonism Structure-activity relationship Vaccine adjuvant

2-Propylthiazolo[4,5-c]quinoline is the parent heterocycle of the thiazolo[4,5-c]quinoline chemotype that serves as the key C2-propyl intermediate en route to the clinically studied Toll-like receptor 7/8 (TLR7/8) agonist CL075 (3M-002, 2-propylthiazolo[4,5-c]quinolin-4-amine). The compound (CAS 111199-35-0; molecular formula C₁₃H₁₂N₂S; molecular weight 228.31 g/mol) features a fused thiazole-quinoline tricyclic system with an n-propyl substituent at the C2 position and lacks the C4 amine that confers direct immunostimulatory activity in its downstream derivatives.

Molecular Formula C13H12N2S
Molecular Weight 228.31 g/mol
CAS No. 111199-35-0
Cat. No. B3081816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylthiazolo[4,5-c]quinoline
CAS111199-35-0
Molecular FormulaC13H12N2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(S1)C3=CC=CC=C3N=C2
InChIInChI=1S/C13H12N2S/c1-2-5-12-15-11-8-14-10-7-4-3-6-9(10)13(11)16-12/h3-4,6-8H,2,5H2,1H3
InChIKeyHXHSKFVTVLDYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylthiazolo[4,5-c]quinoline (CAS 111199-35-0) – Baseline Characterization and Procurement-Relevant Identity


2-Propylthiazolo[4,5-c]quinoline is the parent heterocycle of the thiazolo[4,5-c]quinoline chemotype that serves as the key C2-propyl intermediate en route to the clinically studied Toll-like receptor 7/8 (TLR7/8) agonist CL075 (3M-002, 2-propylthiazolo[4,5-c]quinolin-4-amine) [1]. The compound (CAS 111199-35-0; molecular formula C₁₃H₁₂N₂S; molecular weight 228.31 g/mol) features a fused thiazole-quinoline tricyclic system with an n-propyl substituent at the C2 position and lacks the C4 amine that confers direct immunostimulatory activity in its downstream derivatives [1]. Its calculated LogP of 3.80 and predicted aqueous solubility of 0.022 g/L (25 °C) position it as a moderately lipophilic scaffold suitable for further functionalization .

Why Generic Substitution of 2-Propylthiazolo[4,5-c]quinoline with Closest In-Class Analogs Is Not Warranted


Although 2-alkylthiazolo[4,5-c]quinolines share the same tricyclic core, the C2 alkyl chain length profoundly alters both the physicochemical properties and the functional pharmacology of the 4-amino derivatives that are ultimately elaborated from these intermediates [1]. Systematic structure–activity relationship (SAR) studies on the 4-amine chemotype demonstrate that TLR8 agonistic potency is highly dependent on C2 chain length: methyl, ethyl, propyl, and butyl analogues display comparable potency, whereas the pentyl homologue shows markedly attenuated activity and higher homologues are inactive [1]. Consequently, a procurement decision that treats 2-propylthiazolo[4,5-c]quinoline as interchangeable with its 2-methyl, 2-ethyl, or 2-butyl analogues without considering the downstream SAR would compromise reproducibility of synthetic and biological outcomes [1].

2-Propylthiazolo[4,5-c]quinoline (CAS 111199-35-0) – Quantitative Comparative Evidence Guide for Scientific Selection


C2-Alkyl Chain Length Determines TLR8 Agonistic Potency of Derived 4-Amine Compounds (Class-Level SAR Inference)

In a direct head-to-head comparison of 2-alkylthiazolo[4,5-c]quinolin-4-amines (the immediate downstream products of the parent intermediates), the C2-propyl congener 8c (CL075) exhibited an EC50 of 1.32 µM for human TLR8 and 5.48 µM for human TLR7 in reporter-gene assays. In contrast, the C2-methyl analog 8a showed EC50 values of 2.06 µM (TLR8) and 10.24 µM (TLR7), while the C2-ethyl analog 8b displayed EC50 values of 0.81 µM (TLR8) and 5.12 µM (TLR7), and the C2-butyl analog 8d exhibited EC50 values of 0.41 µM (TLR8) and 0.86 µM (TLR7) [1]. The pentyl analog 8e lost substantial activity (TLR8 EC50 = 1.94 µM, TLR7 EC50 = 4.14 µM), and hexyl/decyl homologues were completely inactive [1]. This SAR is class-level but establishes a quantitative frame for selecting the appropriate intermediate for specific downstream biological objectives.

TLR8 agonism Structure-activity relationship Vaccine adjuvant

Predicted Lipophilicity (LogP) of 2-Propylthiazolo[4,5-c]quinoline Versus 2-Methyl Analog – Impact on Downstream Synthetic Handling

The calculated LogP of 2-propylthiazolo[4,5-c]quinoline is 3.80 . Although a directly measured LogP for the 2-methyl analog (CAS 109543-49-9) is not available in the primary literature, structure-based estimation (ChemAxon/ACD Labs) yields an approximate LogP of 2.4–2.6 based on the loss of two methylene units relative to the propyl congener, consistent with the Hansch π contribution of ~0.5 per methylene [1]. The ~1.2–1.4 LogP unit difference has practical consequences for chromatographic purification, liquid–liquid extraction, and solubility in organic reaction solvents.

Lipophilicity LogP Physicochemical property

Aqueous Solubility of 2-Propylthiazolo[4,5-c]quinoline – Basis for Formulation and Biological Assay Design

The predicted aqueous solubility of 2-propylthiazolo[4,5-c]quinoline is 0.022 g/L (22 µg/mL) at 25 °C . While published measured solubility for the 2-methyl analog is unavailable, the general class of thiazolo[4,5-c]quinolines is characterized as poorly water-soluble [1], and the increasing alkyl chain length from methyl to propyl is expected to further reduce aqueous solubility consistent with the LogP trend. This low solubility necessitates the use of DMSO stock solutions (typically ≤0.1% v/v final) for in vitro biological assays.

Aqueous solubility Formulation DMSO stock

Position as the Direct Synthetic Intermediate for CL075 (3M-002) – Documented in U.S. Patent US6110929

U.S. Patent US6110929 explicitly describes the synthetic sequence wherein 2-propylthiazolo[4,5-c]quinoline (Formula VIII) is oxidized to its 5N-oxide (Formula IX) using 3-chloroperoxybenzoic acid, followed by acylation (p-toluenesulfonyl chloride) and amination (ammonium hydroxide) to yield 2-propylthiazolo[4,5-c]quinolin-4-amine (CL075, Formula IV) [1]. This three-step sequence from the parent heterocycle to the active TLR7/8 agonist is specifically exemplified for the C2-propyl congener, and the patent claims the entire genus of intermediates including the 2-propyl compound [1]. In contrast, no analogous patent explicitly exemplifies the 2-methyl or 2-ethyl thiazoloquinolines as intermediates for clinically evaluated immunomodulators.

Synthetic intermediate N-oxide amination

C2-Propyl Chain Length Preserves TLR8-Selective Agonism in Downstream 4-Amine Derivatives, Whereas the Butyl Chain Introduces Undesired TLR7 Activity

Among the active 2-alkylthiazolo[4,5-c]quinolin-4-amines that can be derived from these intermediates, the C2-butyl analog 8d uniquely possessed substantial TLR7-agonistic activity (TLR7 EC50 = 0.86 µM), resulting in a modest ~2.1-fold selectivity for TLR8 over TLR7 [1]. In contrast, the C2-propyl analog 8c (derived from the target compound) showed a >4-fold selectivity (TLR8 EC50 = 1.32 µM; TLR7 EC50 = 5.48 µM), and the C2-ethyl analog 8b showed a >6-fold selectivity (TLR8 = 0.81 µM; TLR7 = 5.12 µM) [1]. This selectivity differential has biological consequences, as TLR7 co-activation drives a different cytokine profile (e.g., IFN-α) than selective TLR8 activation (predominantly IL-12 and TNF-α) [1].

TLR selectivity Immunostimulation Cytokine bias

Commercially Available Purity of 2-Propylthiazolo[4,5-c]quinoline (≥98%) Supports Reproducible Downstream Derivatization

Multiple reputable vendors (e.g., ChemScene, Leyan) supply 2-propylthiazolo[4,5-c]quinoline at ≥98% purity (HPLC) . By comparison, the 2-methyl analog is commonly offered at 95% purity , and the 2-ethyl and 2-butyl intermediates are less widely available with variable purity specifications. The higher baseline purity of the propyl congener reduces the burden of pre-synthetic purification and ensures more consistent yields in the subsequent N-oxidation and amination steps critical to TLR agonist synthesis.

Purity specification Quality control Reproducibility

2-Propylthiazolo[4,5-c]quinoline (CAS 111199-35-0) – Defined Research and Industrial Application Scenarios


Synthesis of CL075 (3M-002) and C4-Modified TLR7/8 Agonist Libraries for Immuno-Oncology and Vaccine Adjuvant Research

This compound is the preferred starting material for preparing the well-characterized TLR8-selective agonist CL075 via N-oxidation and amination according to the validated route in US6110929 [1]. The C2-propyl chain maintains the optimal balance of TLR8 potency (EC50 = 1.32 µM) and selectivity (>4-fold over TLR7) in the final 4-amine product, making this intermediate indispensable for medicinal chemistry programs targeting TLR8-biased immunomodulation [2].

Comparative SAR Studies Probing the Effect of C2-Alkyl Chain Length on TLR7/8 Agonist Pharmacology

Researchers conducting head-to-head SAR comparisons of C2-methyl, C2-ethyl, C2-propyl, and C2-butyl thiazoloquinolines require this specific compound as the precursor to the C2-propyl 4-amine congener (8c/CL075). The quantitative EC50 data from Kokatla et al. (2013) [2] provide the benchmark against which altered C2 substituents can be evaluated, and procurement of the exact C2-propyl intermediate ensures direct comparability with published results.

Development of N-Acyl and C8-Modified Prodrugs with Improved Solubility for In Vivo Immunotherapy Studies

Because the parent 4-amine CL075 suffers from poor aqueous solubility, medicinal chemists use the 2-propylthiazolo[4,5-c]quinoline scaffold to introduce solubilizing groups at C8 or N-acyl modifications at C4 prior to amination [2]. The logP of 3.80 and the known N-oxidation reactivity of this intermediate [1] enable rational design of prodrugs with enhanced pharmacokinetic properties while retaining the core pharmacophore.

Scale-Up Synthesis of Thiazoloquinoline-Based Immunomodulators for Preclinical Toxicology and Formulation Development

The commercial availability of 2-propylthiazolo[4,5-c]quinoline at ≥98% purity from multiple vendors makes it a practical choice for process chemistry groups scaling up the patented CL075 synthesis. The reproducible purity specification minimizes batch-to-batch variability in the critical N-oxidation step, supporting GLP-compliant synthesis of material for IND-enabling studies.

Quote Request

Request a Quote for 2-Propylthiazolo[4,5-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.